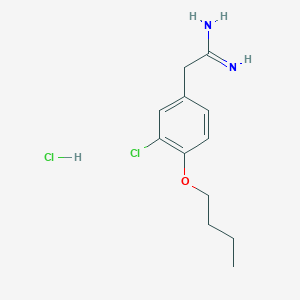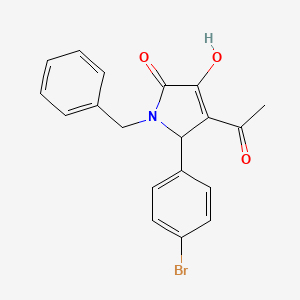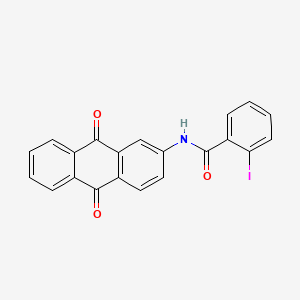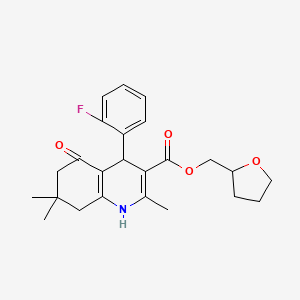![molecular formula C22H20ClNO3 B5085740 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate, also known as CPMA, is a synthetic compound that has shown potential in various scientific research applications. CPMA is a member of the naphthalene family and has a molecular weight of 365.86 g/mol.
作用機序
The mechanism of action of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to induce apoptosis through the activation of caspase enzymes. In inflammation, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its potential as a therapeutic agent in cancer and inflammation. Another advantage is its ability to improve cognitive function in neurological disorders. However, one limitation of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its solubility. Additionally, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders.
合成法
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multi-step process starting with naphthalene. The first step involves the bromination of naphthalene to produce 1-bromo-2-naphthol. This compound is then reacted with propionyl chloride to produce 1-bromo-2-naphthyl propionate. The final step involves the reaction of 1-bromo-2-naphthyl propionate with 2-chloroaniline to produce 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate.
科学的研究の応用
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
[1-[(2-chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-20(26)24-22(17-10-6-7-11-18(17)23)21-16-9-5-4-8-15(16)12-13-19(21)27-14(2)25/h4-13,22H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVEZOASOQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)


![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)


![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)